4-Bromo-2,5-difluorobenzaldehyde CAS number and properties
4-Bromo-2,5-difluorobenzaldehyde CAS number and properties
An In-depth Technical Guide to 4-Bromo-2,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2,5-difluorobenzaldehyde, a key chemical intermediate with significant applications in pharmaceutical synthesis, agrochemical development, and material science.
Chemical Identity and Properties
4-Bromo-2,5-difluorobenzaldehyde is an aromatic aldehyde with the CAS number 357405-75-5 .[1][2] Its strategic placement of bromine and fluorine atoms on the benzaldehyde core imparts unique reactivity, making it a valuable building block in advanced organic synthesis.[3]
Physicochemical Properties
The key physical and chemical properties of 4-Bromo-2,5-difluorobenzaldehyde are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 357405-75-5 | [1][2] |
| Molecular Formula | C₇H₃BrF₂O | [1][4] |
| Molecular Weight | 221.00 g/mol | [1][4] |
| Appearance | Off-white to faint yellow crystalline solid | [2][5] |
| Boiling Point | 237 °C | [2][5] |
| Density | 1.758 g/cm³ | [2][5] |
| Flash Point | 97 °C | [2][5] |
| Purity | ≥98% | [1] |
Structural Information
| Identifier | Value | Reference |
| SMILES | O=Cc1cc(F)c(cc1F)Br | [1] |
| InChI Key | PDRHYPUKWIHZMP-UHFFFAOYSA-N | [6] |
Synthesis and Experimental Protocols
The synthesis of 4-Bromo-2,5-difluorobenzaldehyde can be achieved through the formylation of 1,4-dibromo-2,5-difluorobenzene. A detailed experimental protocol is provided below.
Synthesis of 4-Bromo-2,5-difluorobenzaldehyde from 1,4-dibromo-2,5-difluorobenzene[6]
Materials:
-
1,4-dibromo-2,5-difluoro-benzene (2 g, 7.35 mmol)
-
n-Butyl lithium (3.6 ml, 7.7 mmol)
-
N,N-Dimethylformamide (DMF) (0.85 ml, 11.03 mmol)
-
Dry ether
-
Dry Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,4-dibromo-2,5-difluoro-benzene (2 g, 7.35 mmol) in dry ether under a nitrogen atmosphere.
-
Cool the solution to -78°C.
-
Add n-Butyl lithium (3.6 ml, 7.7 mmol) dropwise to the solution.
-
Stir the resulting mixture at -78°C for 30 minutes.
-
Add DMF (0.85 ml, 11.03 mmol) in dry THF to the reaction mixture.
-
Allow the resultant mixture to stir at room temperature for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 5% ethyl acetate in hexane.
-
Upon completion, partition the reaction mixture between ethyl acetate and saturated ammonium chloride solution.
-
Separate the organic layer, concentrate it, and purify the crude product by column chromatography on silica gel using 2% ethyl acetate in hexane as the eluent.
-
The process yields 600 mg of 4-Bromo-2,5-difluorobenzaldehyde (37% yield).
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of 4-Bromo-2,5-difluorobenzaldehyde.
Caption: Synthesis workflow for 4-Bromo-2,5-difluorobenzaldehyde.
Applications in Research and Drug Development
4-Bromo-2,5-difluorobenzaldehyde is a versatile intermediate in the synthesis of a wide range of compounds with potential biological and medicinal applications.[2]
-
Pharmaceutical Synthesis: It is a critical component in the synthesis of active pharmaceutical ingredients (APIs). For instance, its derivatives are explored for creating novel compounds with bioactive properties, such as N-Piperidine benzamides which act as CCR5 antagonists.[2]
-
Agrochemical Development: This compound serves as a foundational element in creating new pesticides and herbicides.[3]
-
Material Science: Derivatives of 4-Bromo-2,5-difluorobenzaldehyde are utilized in the synthesis of various materials, including polymers and other high-purity materials for industrial applications.[2]
-
Organic Synthesis: It is a pivotal tool in organic synthesis, especially in palladium-catalyzed C-H activation and cross-coupling reactions.[2]
Conceptual Role in Drug Discovery
The following diagram illustrates the conceptual role of 4-Bromo-2,5-difluorobenzaldehyde as a building block in the development of a targeted therapeutic agent.
Caption: Role as a building block in targeted drug development.
Safety and Handling
4-Bromo-2,5-difluorobenzaldehyde is considered hazardous and should be handled with appropriate safety precautions.[2]
-
Hazards: It may cause skin burns, eye damage, and respiratory irritation.[2] It is classified as acutely toxic if swallowed.[4]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2][7]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]
-
Storage: Store in a cool, dry, and well-ventilated place under an inert atmosphere (nitrogen or argon) at 2-8°C.[2][5][7] Keep the container tightly closed.[7]
First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
If on skin: Wash with plenty of soap and water.[7]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[7]
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.
References
- 1. chemscene.com [chemscene.com]
- 2. 357405-75-5 | 4-bromo-2,5-difluorobenzaldehyde [fluoromart.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Bromo-2,5-difluorobenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-bromo-2,5-difluorobenzaldehyde CAS#: 357405-75-5 [m.chemicalbook.com]
- 6. Synthesis routes of 4-Bromo-2,5-difluorobenzaldehyde [benchchem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
